molecular formula C15H14ClNO2S3 B12222265 2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B12222265
M. Wt: 371.9 g/mol
InChI Key: XNOMIQAYUHXMEQ-UHFFFAOYSA-N
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Description

2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound featuring a quinoline core This compound is notable for its unique structure, which includes a chloro group, a methoxy group, and a sulfanylidenedithiolo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, followed by subsequent modifications to introduce the chloro and methoxy groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C15H14ClNO2S3

Molecular Weight

371.9 g/mol

IUPAC Name

2-chloro-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C15H14ClNO2S3/c1-15(2)13-12(14(20)22-21-13)9-5-4-8(19-3)6-10(9)17(15)11(18)7-16/h4-6H,7H2,1-3H3

InChI Key

XNOMIQAYUHXMEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CCl)C=C(C=C3)OC)C(=S)SS2)C

Origin of Product

United States

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